(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
The compound (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule featuring multiple functional groups, including pyrazole, thiazole, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The key steps include:
Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of ethyl hydrazine with a suitable β-keto ester under acidic conditions.
Formation of the Thiazole Intermediate: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The pyrazole and thiazole intermediates are then coupled using a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Reduction of the Nitro Group: Produces the corresponding amine.
Reduction of the Carbonyl Group: Produces the corresponding alcohol.
Substitution Reactions: Can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole and thiazole derivatives.
Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
- (4-METHYL-1,3-THIAZOL-5-YL)METHANONE
- 3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL METHANONE
Uniqueness
The uniqueness of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE lies in its combination of multiple heterocyclic rings and functional groups, which can provide a unique set of chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H23N7O3S2 |
---|---|
Molecular Weight |
497.6g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(4-methyl-1,3-thiazol-5-yl)-7-[(4-methyl-1,3-thiazol-5-yl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C22H23N7O3S2/c1-4-27-9-16(29(31)32)19(25-27)22(30)28-20(21-13(3)24-11-34-21)15-7-5-6-14(18(15)26-28)8-17-12(2)23-10-33-17/h8-11,15,20H,4-7H2,1-3H3/b14-8+ |
InChI Key |
YFKAGNWIGBBXNK-RIYZIHGNSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=C(N=CS4)C)/C3=N2)C5=C(N=CS5)C)[N+](=O)[O-] |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=C(N=CS4)C)C3=N2)C5=C(N=CS5)C)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=C(N=CS4)C)C3=N2)C5=C(N=CS5)C)[N+](=O)[O-] |
Origin of Product |
United States |
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